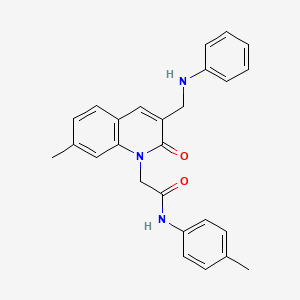
N-(4-ethoxy-2-phenylquinolin-6-yl)-N'-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxy-2-phenylquinolin-6-yl)-N'-(3-methoxyphenyl)urea, also known as EPhB4 kinase inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the EphB4 receptor tyrosine kinase, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. In
Aplicaciones Científicas De Investigación
Pharmacological Applications
N-(4-ethoxy-2-phenylquinolin-6-yl)-N'-(3-methoxyphenyl)urea and its derivatives demonstrate significant potential in medicinal chemistry, particularly in drug design due to their unique hydrogen binding capabilities. These compounds are incorporated into small molecules displaying a broad range of bioactivities, modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Their application spans across targeting various biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes, indicating their importance in medicinal chemistry and stimulating further use as a structural motif with a rational decision-making approach (Jagtap et al., 2017).
Materials Science
In materials science, phosphorus-containing polymers have garnered attention for biomedical applications, thanks to properties like biocompatibility, hemocompatibility, and resistance to protein adsorption. Notably, 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer, due to its biomimetic structure featuring a phospholipid group, plays a pivotal role. This has led to concentrated research efforts on the development of phosphorylcholine-containing (co)polymers, representing a promising class of materials for dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).
Environmental Science
In the environmental science domain, understanding the metabolism and regulation of urease, an enzyme catalyzing the hydrolysis of urea to ammonia, in ruminants is critical. Urea is a widely used non-protein nitrogen source in ruminant diets, and its efficient utilization is key to improving nitrogen use efficiency and reducing environmental pollution. Recent advances in molecular biotechnologies, alongside traditional research methods, have shed light on urea-degrading bacteria and urea nitrogen metabolism in ruminants, laying the groundwork for new strategies to enhance urea utilization efficiency in these animals (Jin et al., 2018).
Propiedades
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-21-6-5-7-23(18-21)30-14-16-32(17-15-30)27(33)22-10-12-31(13-11-22)25-19-26(29-20-28-25)34-24-8-3-2-4-9-24/h2-9,18-20,22H,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOAYEJSQHNCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-phenoxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2746075.png)
![[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid](/img/structure/B2746079.png)



![([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine](/img/structure/B2746083.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746086.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2746087.png)
![1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746090.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2746091.png)


![N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2746095.png)